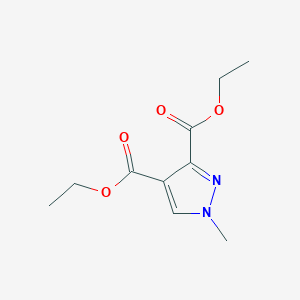

Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester is a type of pyrazole derivative . Pyrazoles are a class of compounds that have a five-membered heterocyclic aromatic ring structure with two nitrogen atoms at positions 1 and 2 and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can be oxidized to yield pyrazoles .Molecular Structure Analysis

The molecular structure of Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester consists of a five-membered heterocyclic aromatic ring with two nitrogen atoms and three carbon atoms . The molecular formula is C10H14N2O4 .Chemical Reactions Analysis

Pyrazoles can participate in a variety of chemical reactions. For instance, they can undergo [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .Applications De Recherche Scientifique

Diethyl 1-Methyl-1H-Pyrazole-3,4-Dicarboxylate: A Comprehensive Analysis of Scientific Research Applications

Pharmaceutical Research Potential Therapeutic Agent Synthesis: This compound is structurally related to pyrazole derivatives, which are known for their pharmacological properties. It may be used in the synthesis of various therapeutic agents, such as γ-secretase modulators for Alzheimer’s disease, JAK2 inhibitors for myeloproliferative disorders, and c-Met kinase inhibitors for cancer treatment .

Material Science Soft Actuator Development: Similar to its pyrrole analogs, diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate could be utilized in the development of soft actuators with applications in robotics and medical devices. These actuators require materials that exhibit minimal electrochemical creep and consistent actuating strain .

Organic Chemistry Reagent in Synthesis: In organic synthesis, this compound could act as a versatile reagent for constructing complex molecules. Its potential lies in the formation of aminopyridines , aminotriazines , and other heterocyclic compounds that are valuable in various chemical industries .

Catalysis Hydrogen Source: Derivatives of pyrazole dicarboxylates have been used as hydrogen sources in catalytic reactions such as conjugate reduction and reductive amination . This suggests that diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate could serve a similar role in facilitating these important transformations .

Analytical Chemistry Chromatography Standards: Compounds like diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate can be employed as standards or references in chromatographic analysis due to their unique chemical properties, aiding in the identification and quantification of substances.

Biochemistry Enzyme Inhibition Studies: Pyrazole derivatives are often investigated for their enzyme inhibitory activities. This compound could be used in biochemical assays to study the inhibition of enzymes relevant to disease pathways or metabolic processes.

Thermo Fisher Scientific - Pyrazole Derivatives MDPI - Structure and Chemistry of Pyrazoles MilliporeSigma - Pyrrole Derivatives Thermo Fisher Scientific - Pyridine Derivatives

Orientations Futures

Pyrazoles have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Therefore, future research may continue to explore the synthesis and applications of pyrazole derivatives, including Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester.

Propriétés

IUPAC Name |

diethyl 1-methylpyrazole-3,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-4-15-9(13)7-6-12(3)11-8(7)10(14)16-5-2/h6H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDUGNXQHVPZSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1C(=O)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146983 |

Source

|

| Record name | Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester | |

CAS RN |

10514-60-0 |

Source

|

| Record name | Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010514600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B182016.png)

![7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B182030.png)